4-(Allyloxy)-1-chloroisoquinoline
Description
4-(Allyloxy)-1-chloroisoquinoline is a heterocyclic compound featuring a chlorinated isoquinoline core substituted with an allyloxy group at the 4-position. The chlorine atom at position 1 and the allyloxy group at position 4 impart distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-chloro-4-prop-2-enoxyisoquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-2-7-15-11-8-14-12(13)10-6-4-3-5-9(10)11/h2-6,8H,1,7H2 |
InChI Key |
XROCFIXEWOVHBN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 4-(Allyloxy)-1-chloroisoquinoline with analogs from the evidence:
Key Observations:
Physical and Spectral Properties
Available data from analogs provide indirect insights:
Comparison:
- The allyloxy group’s ether linkage would exhibit characteristic IR stretches (~1250–1050 cm⁻¹ for C-O-C) and ¹H NMR signals for allylic protons (δ 5–6 ppm).
- Higher melting points in aryl-substituted derivatives (e.g., 4k) suggest enhanced crystallinity compared to aliphatic substituents like allyloxy .
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